molecular formula C7H3ClF3NO2 B1428282 4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1211591-26-2

4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1428282
CAS No.: 1211591-26-2
M. Wt: 225.55 g/mol
InChI Key: DHNYXJDRUJMSSC-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 2-position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride under specific conditions . The reaction conditions, such as temperature and the molar ratio of reactants, can be adjusted to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation and the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce higher oxidation state compounds .

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-1-5(6(13)14)12-2-3(4)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNYXJDRUJMSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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